7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione
Description
Properties
CAS No. |
1326904-14-6 |
|---|---|
Molecular Formula |
C25H20N4O6 |
Molecular Weight |
472.457 |
IUPAC Name |
7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C25H20N4O6/c1-32-17-7-5-16(6-8-17)29-24(30)20-9-4-14(12-21(20)26-25(29)31)23-27-22(28-35-23)15-10-18(33-2)13-19(11-15)34-3/h4-13H,1-3H3,(H,26,31) |
InChI Key |
PNJKTVOXJOBSNQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC(=CC(=C5)OC)OC)NC2=O |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione is a synthetic compound belonging to the quinazoline family. Its complex structure includes a quinazoline core and an oxadiazole ring, which contribute to its potential biological activities. This article reviews the biological activities of this compound based on recent research findings, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 436.47 g/mol. The structure can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | 7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4-dione |
| CAS Number | 1207021-18-8 |
| Molecular Weight | 436.468 |
| InChI Key | RSYXUZWPHBZGJN-UHFFFAOYSA-N |
Antimicrobial Activity
Research has demonstrated that derivatives of quinazoline compounds exhibit significant antimicrobial properties. Specifically, studies have focused on the inhibition of bacterial gyrase and DNA topoisomerase IV—key enzymes in bacterial DNA replication. For instance:
- In vitro studies showed that compounds with similar structures displayed moderate to significant activity against both Gram-positive and Gram-negative bacteria using the Agar well diffusion method. Notably:
- Compound 13 exhibited an inhibition zone of 15 mm against Escherichia coli and showed effectiveness comparable to standard drugs like ampicillin and vancomycin .
- Compound 15 demonstrated a broad spectrum of activity against various strains including Staphylococcus aureus with inhibition zones ranging from 10–12 mm .
Anticancer Activity
Quinazoline derivatives have also been explored for their anticancer potential. The mechanism often involves the modulation of key signaling pathways associated with cell proliferation and apoptosis. Research findings include:
- Compounds similar to this compound have shown promise in inhibiting cancer cell lines through various mechanisms including:
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been attributed to its ability to inhibit pro-inflammatory cytokines and modulate immune responses. Studies indicate that:
- Certain derivatives can significantly reduce inflammation markers in animal models, suggesting potential therapeutic applications in treating inflammatory diseases .
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various quinazoline derivatives against clinical isolates. The results indicated that compounds with oxadiazole moieties exhibited enhanced activity against resistant bacterial strains .
- Anticancer Mechanism Investigation : Another research focused on the anticancer mechanisms of quinazoline derivatives found that specific substitutions on the quinazoline ring significantly affected their potency against breast cancer cell lines .
Scientific Research Applications
Antimicrobial Applications
Recent studies have highlighted the potential of quinazoline derivatives as antimicrobial agents. Specifically, the compound has been investigated for its activity against various bacterial strains. A study reported that derivatives of quinazoline-2,4(1H,3H)-dione exhibited significant inhibitory effects on bacterial gyrase and DNA topoisomerase IV, which are crucial targets for developing new antibiotics to combat bacterial resistance .
Key Findings:
- Activity Against Bacteria : The compound showed moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, it was effective against Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 10 to 12 mm .
- Mechanism of Action : The mechanism involves the inhibition of essential enzymes involved in DNA replication and transcription, making it a promising candidate for further development as an antibiotic .
Anticancer Research
The anticancer properties of quinazoline derivatives have also been extensively studied. The compound has been evaluated for its cytotoxic effects on various cancer cell lines.
Case Studies:
- Cytotoxicity Assessment : In vitro studies have shown that the compound exhibits significant cytotoxic effects against hepatocellular carcinoma (HePG-2) and other cancer cell lines. The structure-activity relationship (SAR) indicates that modifications at specific positions can enhance its anticancer potency .
- Mechanistic Insights : Research indicates that the compound may induce apoptosis in cancer cells through various pathways, including oxidative stress and mitochondrial dysfunction .
Drug Design and Development
The unique structural features of 7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione make it an attractive scaffold for drug design.
Q & A
Q. What are the key synthetic steps for preparing this quinazoline-oxadiazole hybrid compound?
The synthesis typically involves:
- Step 1 : Formation of the oxadiazole ring via cyclization of a nitrile derivative with hydroxylamine under reflux in ethanol or DMF .
- Step 2 : Functionalization of the quinazoline core using Ullmann coupling or nucleophilic substitution to attach the oxadiazole moiety .
- Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from methanol .
Critical parameters include temperature control (80–120°C) and catalyst selection (e.g., NaH or K₂CO₃ for deprotonation) .
Q. Which spectroscopic techniques are essential for structural characterization?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy groups at 3,5-positions on phenyl rings) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 515.16) .
- Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretching in quinazoline-dione) and ~1250 cm⁻¹ (C-O-C in methoxy groups) .
Q. What preliminary assays are used to evaluate biological activity?
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition using ATP analogs) .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .
- Receptor Binding : Radioligand displacement studies (e.g., for GPCR targets) .
Advanced Research Questions
Q. How can experimental design optimize reaction yields and purity?
- Design of Experiments (DoE) : Use factorial designs (e.g., 2³) to test variables: temperature (80–120°C), solvent polarity (DMF vs. DMSO), and catalyst loading .
- Response Surface Methodology (RSM) : Model interactions between parameters to maximize yield (e.g., >65%) while minimizing byproducts .
- In-line Monitoring : ReactIR or HPLC tracking of intermediate formation to adjust conditions dynamically .
Q. How to resolve contradictions in biological activity data across studies?
- Comparative SAR Analysis : Synthesize analogs with systematic substitutions (e.g., replacing methoxy with ethoxy) to isolate contributing groups .
- Computational Modeling : Density Functional Theory (DFT) to predict binding affinities vs. experimental IC₅₀ values .
- Assay Standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and replicate under identical conditions .
Q. What strategies enhance solubility and stability for in vivo studies?
Q. How to elucidate the compound’s mechanism of action at the molecular level?
Q. What crystallographic challenges arise in structural analysis?
- Disordered Moieties : Refine split positions for methoxy groups using SHELXL (occupancy ratios: 0.63:0.37) .
- Weak Hydrogen Bonds : Apply Hirshfeld surface analysis to map C–H⋯O interactions in CrystalExplorer .
- Twinned Crystals : Use PLATON to detect and model twinning in monoclinic systems (space group C2/c) .
Q. How to design SAR studies for improved potency?
- Fragment-Based Design : Replace the 4-methoxyphenyl group with bioisosteres (e.g., 4-fluorophenyl) .
- Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the core to E3 ligase ligands to induce target degradation .
- Metabolic Stability : Introduce deuterium at labile positions (e.g., methyl groups) to prolong half-life .
Q. What computational tools predict metabolic pathways?
- ADMET Predictors : SwissADME or pkCSM to identify Phase I/II metabolism sites (e.g., demethylation by CYP3A4) .
- Molecular Dynamics (MD) : Simulate liver microsomal environments to prioritize metabolites for LC-MS validation .
Methodological Tables
Table 1 : Key Synthetic Parameters and Outcomes
Table 2 : Common Biological Assays and Protocols
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
